molecular formula C19H21N5O B2893690 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2195881-87-7

4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2893690
CAS No.: 2195881-87-7
M. Wt: 335.411
InChI Key: KFDFOYVVEBLMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-3-oxopropyl)benzonitrile is a complex organic compound featuring a triazole ring, a bicyclic octane structure, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Construction of the Bicyclic Octane Structure: This step often involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Attachment of the Benzonitrile Group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic structure is replaced by the benzonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Diels-Alder reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the bicyclic octane structure, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for the treatment of conditions such as Alzheimer’s disease and schizophrenia.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bicyclic octane structure allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(1H-1,2,3-triazol-1-yl)propyl)benzonitrile: Lacks the bicyclic octane structure, making it less selective in its interactions.

    8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but may lack the triazole ring, affecting their binding properties.

    Benzonitrile derivatives: These compounds have the benzonitrile group but may not have the triazole or bicyclic structures, leading to different biological activities.

Uniqueness

The uniqueness of 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile lies in its combination of a triazole ring, a bicyclic octane structure, and a benzonitrile group. This combination allows for selective interactions with specific biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

4-[3-oxo-3-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-13-15-3-1-14(2-4-15)5-8-19(25)24-16-6-7-17(24)12-18(11-16)23-10-9-21-22-23/h1-4,9-10,16-18H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDFOYVVEBLMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.